2,8-二甲基二苯并噻吩

描述

Synthesis Analysis

The synthesis of derivatives closely related to 2,8-Dimethyldibenzothiophene involves complex reactions including oxidative coupling and Stille coupling, demonstrating the intricate steps needed to prepare such compounds. For instance, 4,6-Dimethyldibenzothiophene, a compound with structural similarities, can be synthesized through a series of reactions involving coupling and annulation processes, indicating the complexity of synthesizing specific dimethyldibenzothiophenes (Xu et al., 2011).

Molecular Structure Analysis

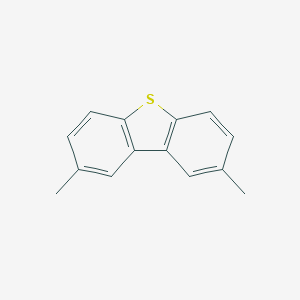

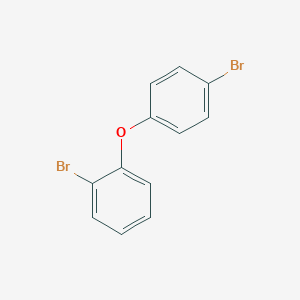

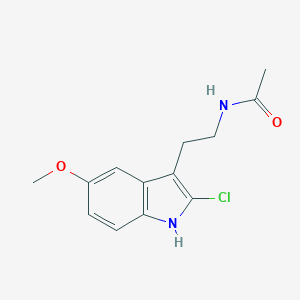

The molecular structure of 2,8-Dimethyldibenzothiophene derivatives has been extensively studied, revealing insights into the electronic and spatial configuration that impact their chemical behavior. X-ray crystallography studies provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with catalysts during desulfurization processes (Kopf et al., 1979).

Chemical Reactions and Properties

2,8-Dimethyldibenzothiophene participates in various chemical reactions, showcasing its reactivity profile. One of the notable reactions is its role in hydrodesulfurization, where it serves as a refractory sulfur compound. Studies on its hydrogenated derivatives and their reactivity further elucidate the challenges in desulfurizing such compounds, highlighting the need for efficient catalysts and optimized reaction conditions (Yang et al., 2014).

Physical Properties Analysis

The physical properties of 2,8-Dimethyldibenzothiophene, such as its melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments, particularly in relation to its use in petrochemical processing and environmental studies. The stability of its crystal structure under various conditions provides insights into its robustness and the challenges in its transformation during desulfurization processes.

Chemical Properties Analysis

The chemical properties of 2,8-Dimethyldibenzothiophene, including its electron affinity, acidity, and basicity, play a significant role in its interactions with catalysts and reagents. Its resistance to desulfurization underscores the importance of developing advanced catalytic systems capable of effectively removing sulfur from such compounds. Studies on its binding affinity and interactions with transition metal complexes offer valuable information for designing more efficient desulfurization catalysts (Vecchi et al., 2003).

科学研究应用

Application 1: Petroleum Geochemistry

- Summary of the Application: Dibenzothiophene (DBT) and its homologues, including 2,8-Dimethyldibenzothiophene, are important molecular markers in petroleum geochemistry . They are used to determine the source facies, depositional environments, and thermal maturity status of crude oils and source rocks .

- Methods of Application or Experimental Procedures: The distribution of dibenzothiophenes, phenyldibenzothiophenes, and benzo [b]naphthothiophenes in crude oils and source rocks from the Niger Delta Basin were investigated by gas chromatography-mass spectrometry .

- Results or Outcomes: The study showed that these compounds were effective in determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks in the Niger Delta Basin, Nigeria .

Application 2: Thermal Simulation Experiments

- Summary of the Application: In thermal simulation experiments, 2,8-Dimethyldibenzothiophene is generated to understand the mechanisms through which these organosulfur compounds are formed in sedimentary environments .

- Methods of Application or Experimental Procedures: Thermal simulation experiments with 3,3’-dimethylbiphenyl and sulfur in closed gold tubes at 200-500 ℃ and 10 MPa afforded three main dimethyldibenzothiophene isomers (DMDBTs) .

- Results or Outcomes: The study found that DBTs could be generated at a temperature as moderate as 200 ℃ under geological conditions, because the temperature threshold of the reaction could be reduced by increasing the system pressure .

安全和危害

属性

IUPAC Name |

2,8-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYWCJRYULRSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880786 | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethyldibenzothiophene | |

CAS RN |

1207-15-4, 70021-47-5 | |

| Record name | Dibenzothiophene, 2,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)